molecular formula C19H21BrClN3O2S B2508408 N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride CAS No. 1219186-20-5

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2508408
CAS No.: 1219186-20-5
M. Wt: 470.81
InChI Key: FPQOJJNJDHETPO-UHFFFAOYSA-N
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Description

This compound is a halogenated benzothiazole derivative featuring a bromine substituent at the 6-position of the benzothiazole core. It incorporates a phenoxyacetamide moiety and a dimethylaminoethyl side chain, which is protonated as a hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2S.ClH/c1-22(2)10-11-23(18(24)13-25-15-6-4-3-5-7-15)19-21-16-9-8-14(20)12-17(16)26-19;/h3-9,12H,10-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQOJJNJDHETPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzothiazole Derivatives

a) N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide Hydrochloride
  • Key Differences : Fluorine (atomic radius: 0.64 Å) replaces bromine (1.12 Å), reducing steric bulk and increasing electronegativity.
  • Molecular Weight : 409.9 vs. ~467.3 (estimated for bromo analog).
  • Implications : Fluorine’s smaller size and electron-withdrawing nature may enhance metabolic stability but reduce lipophilicity compared to bromine .
b) N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide Hydrochloride
  • Key Differences: Chlorine substituent (intermediate electronegativity) and a dimethylaminopropyl chain (vs. dimethylaminoethyl). The dioxoisoindolin group adds complexity.
  • Molecular Weight : 493.4 (higher due to the dioxoisoindolin moiety).
c) N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
  • Key Differences : Trifluoromethoxy group (-OCF₃) at position 6 and a dichlorophenylacetamide side chain.
  • Synthesis : Microwave-assisted coupling (45% yield) highlights efficiency differences compared to conventional methods .

Functional Group Variations in the Acetamide Side Chain

a) N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(p-tolylthio)acetamide Hydrochloride
  • Key Differences: Methoxy (-OCH₃) substituent and p-tolylthio group replacing phenoxy.
  • Molecular Weight : 452.0.
  • Implications: The thioether (S-linked) group may alter redox properties and metabolic pathways compared to oxygen-linked phenoxy .
b) N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
  • Key Differences: Nitro (-NO₂) substituent and a thiadiazole-thioacetamide side chain.
  • Biological Activity : Demonstrated VEGFR-2 inhibition (IC₅₀ = 0.28 µM) and anticancer properties, suggesting nitro groups enhance kinase-targeting efficacy .

Physicochemical and Pharmacokinetic Properties

Compound Substituent (Position 6) Side Chain Modification Molecular Weight Key Biological/Physicochemical Notes
Target Bromo Compound Br Phenoxyacetamide + dimethylaminoethyl ~467.3 (est.) High lipophilicity; potential for CNS penetration
Fluoro Analog F Same as target 409.9 Enhanced metabolic stability; reduced volume
Chloro-Dioxoisoindolin Analog Cl Dioxoisoindolin + dimethylaminopropyl 493.4 Increased complexity; possible prodrug potential
Trifluoromethoxy Analog OCF₃ 3,4-Dichlorophenylacetamide ~432.3 (est.) High hydrophobicity; microwave synthesis route
Nitro-Thiadiazole Analog NO₂ Thiadiazole-thioacetamide ~450 (est.) Strong VEGFR-2 inhibition (IC₅₀ = 0.28 µM)

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